
2-(4-methoxyphenyl)-N-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-N-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide, commonly known as MTIP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MTIP is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward and motivation pathways in the brain. In recent years, there has been a growing interest in the use of MTIP as a tool compound for studying the role of the D3 receptor in various physiological and pathological conditions.
作用機序
The dopamine D3 receptor is a G protein-coupled receptor that is highly expressed in the mesolimbic pathway, which plays a crucial role in the regulation of reward and motivation pathways in the brain. MTIP acts as a selective antagonist of the D3 receptor, blocking its activation by dopamine and other ligands. This leads to a reduction in the activity of the mesolimbic pathway, which is thought to underlie the therapeutic effects of MTIP in various disorders.
Biochemical and Physiological Effects:
MTIP has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its effects on the mesolimbic pathway, MTIP has also been shown to modulate other neurotransmitter systems, including the glutamatergic and cholinergic systems. MTIP has also been shown to have anti-inflammatory effects and to reduce oxidative stress in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of MTIP as a tool compound is its high selectivity for the D3 receptor, which allows for the specific modulation of this receptor without affecting other dopamine receptors. This makes it a valuable tool for studying the role of the D3 receptor in various physiological and pathological conditions. However, one limitation of MTIP is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on MTIP. One area of interest is the use of MTIP as a tool compound for studying the role of the D3 receptor in addiction and other psychiatric disorders. Another potential direction is the development of more potent and selective D3 receptor antagonists based on the structure of MTIP. Finally, there is also interest in exploring the potential therapeutic applications of MTIP in other neurological and psychiatric disorders, such as Alzheimer's disease and depression.
In conclusion, MTIP is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its selective antagonism of the dopamine D3 receptor makes it a valuable tool compound for studying the role of this receptor in various physiological and pathological conditions. While there are limitations to its use, the potential future directions for research on MTIP make it an exciting area of study in the field of neuroscience.
合成法
MTIP can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methyl-N-(pyridin-4-ylmethyl)amine to form the amide intermediate. The amide is then cyclized using Lawesson's reagent to form the thiazole ring, followed by the introduction of the carboxamide group using a coupling agent such as EDCI.
科学的研究の応用
MTIP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The selective antagonism of the D3 receptor by MTIP has been shown to have potential benefits in the treatment of drug addiction, schizophrenia, and Parkinson's disease. In preclinical studies, MTIP has been shown to reduce drug-seeking behavior and reinstatement in animal models of addiction. In addition, MTIP has also been shown to improve cognitive deficits in animal models of schizophrenia and to have neuroprotective effects in animal models of Parkinson's disease.
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-21(12-13-7-9-19-10-8-13)18(22)16-11-20-17(24-16)14-3-5-15(23-2)6-4-14/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPKECLIZARUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=O)C2=CN=C(S2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591409.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1H-indole-7-carboxamide](/img/structure/B7591418.png)
![1-[(2-Chlorophenyl)methyl]-1-cyclopentylurea](/img/structure/B7591420.png)
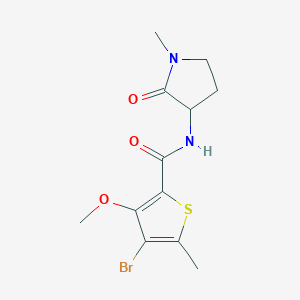
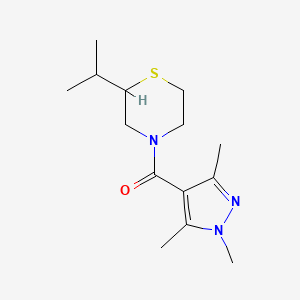
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-(5,6-dimethyl-1-benzofuran-2-yl)methanone](/img/structure/B7591452.png)

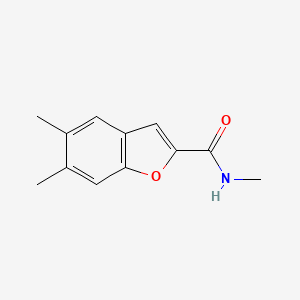
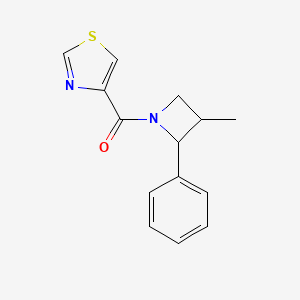

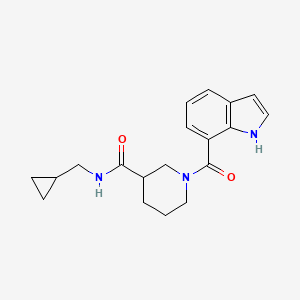
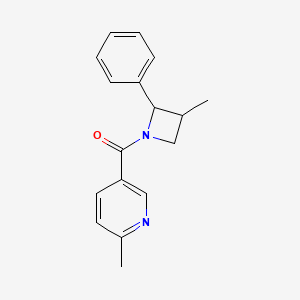
![[2-(Dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone](/img/structure/B7591502.png)
![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone](/img/structure/B7591509.png)